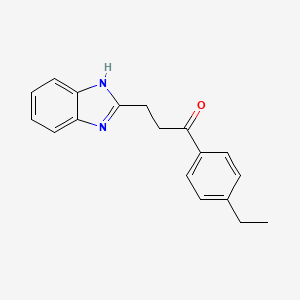

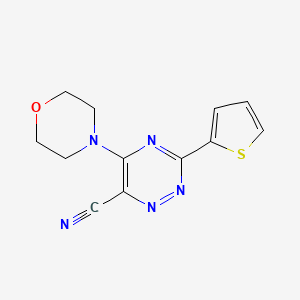

![molecular formula C19H15N3O B2977236 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile CAS No. 445416-23-9](/img/structure/B2977236.png)

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile” is a complex organic molecule. It is likely to be a derivative of indole, a heterocyclic compound that is a structural component of many natural substances and biologically active compounds . The compound’s molecular formula is C17H14N3O2Cl .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring . The presence of the 2,3-dihydro-1H-indol-1-yl and 2-oxoethyl groups suggests additional complexity in the molecular structure.Applications De Recherche Scientifique

Progesterone Receptor Modulators

A study by Fensome et al. (2008) explored the use of 3,3-dialkyl-5-aryloxindole series, including compounds structurally similar to 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile, as progesterone receptor (PR) modulators. These compounds show potential for use in female healthcare, including contraception and treatment of fibroids, endometriosis, and certain breast cancers. The research highlighted the importance of the size of the 3,3-dialkyl substituent in controlling the functional response of these compounds, with small groups yielding potent PR antagonists (Fensome et al., 2008).

Synthesis of Heterocyclic Compounds

Festa et al. (2018) conducted a study on the reaction of 1-(propargyl)indol-2-carbonitriles with alcohols, including compounds structurally related to the chemical . They demonstrated the synthesis of 1-alkoxypyrazino[1,2-a]indoles using DBU-catalyzed microwave-assisted conditions. This research is significant for the synthesis of a wide range of indoles and could have implications in medicinal chemistry (Festa et al., 2018).

Domino Reactions in Water

Gunasekaran et al. (2012) explored the synthesis of trans-5-aroyl-2-(indol-3-yl)-4-aryl-4,5-dihydrofuran-3-carbonitriles, which are structurally similar to the chemical . This synthesis was achieved diastereoselectively in excellent yields from the reaction of 2-(3-indolylcarbonyl)-3-aryl-2-propenenitriles with (2-aryl-2-oxoethyl)pyridinium bromides in water. The study highlighted the efficiency and environmental friendliness of this one-pot transformation process, which is significant for the synthesis of densely functionalized indolyldihydrofuran derivatives (Gunasekaran et al., 2012).

Synthesis of Anti-inflammatory Agents

Rehman et al. (2022) conducted research on the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which are structurally related to the chemical compound . The synthesized compounds were evaluated for their anti-inflammatory activity, demonstrating potential therapeutic applications in treating inflammation-related conditions (Rehman et al., 2022).

Propriétés

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c20-11-15-12-21(18-8-4-2-6-16(15)18)13-19(23)22-10-9-14-5-1-3-7-17(14)22/h1-8,12H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFWADVHPXZTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977163.png)

![4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid](/img/structure/B2977164.png)

![1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea](/img/structure/B2977168.png)

![N-cyclopentyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2977170.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2977171.png)

![3,5-Dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2977174.png)

![5-(cinnamylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977175.png)